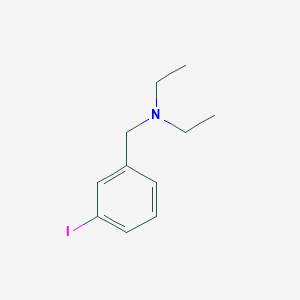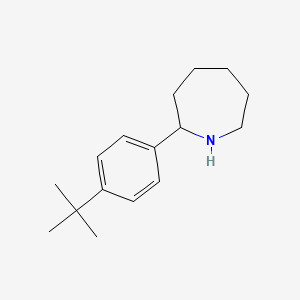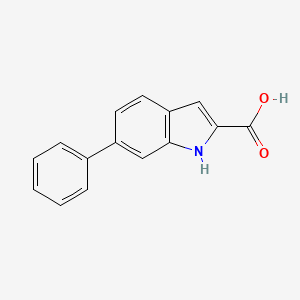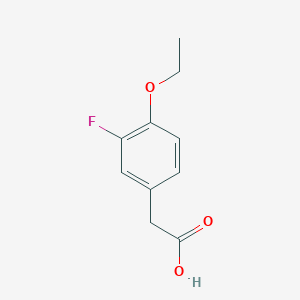![molecular formula C7H15NS B3133092 2-[(Methylsulfanyl)methyl]piperidine CAS No. 383127-99-9](/img/structure/B3133092.png)
2-[(Methylsulfanyl)methyl]piperidine
描述
2-[(Methylsulfanyl)methyl]piperidine, also known as 2-MMP, is a cyclic sulfonamide derivative of piperidine. It is a colorless, water-soluble organic compound with a molecular weight of 156.21 g/mol. 2-MMP has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In particular, its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in detail.
科学研究应用
2-[(Methylsulfanyl)methyl]piperidine has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. In particular, it has been used as a building block for the synthesis of various biologically active compounds, such as antibiotics, anti-inflammatory agents, and antifungal agents. It has also been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines and pyrimidines. Furthermore, it has been studied for its potential applications in the fields of drug delivery, gene expression, and enzyme inhibition.
作用机制
2-[(Methylsulfanyl)methyl]piperidine has been shown to interact with a variety of biological targets, including enzymes, receptors, and transporters. It has been found to inhibit the activity of enzymes involved in the synthesis of DNA, RNA, and proteins. It has also been found to interact with receptors and transporters involved in the regulation of cell signaling, cell growth, and cell differentiation. Furthermore, it has been found to bind to and activate a variety of transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-[(Methylsulfanyl)methyl]piperidine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of DNA, RNA, and proteins. It has also been found to modulate the activity of receptors and transporters involved in the regulation of cell signaling, cell growth, and cell differentiation. Furthermore, it has been found to regulate the expression of a variety of genes involved in the regulation of cell cycle progression, apoptosis, and cell migration.
实验室实验的优点和局限性
2-[(Methylsulfanyl)methyl]piperidine has several advantages for use in laboratory experiments. It is a simple, efficient, and cost-effective synthesis method. It has a wide range of applications in medicinal chemistry, organic synthesis, and biochemistry. It is also a highly potent compound with a wide range of biological targets. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound and may react with other compounds in the reaction mixture. Furthermore, it may cause toxicity if used in large amounts.
未来方向
2-[(Methylsulfanyl)methyl]piperidine has a wide range of potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In the future, it could be used as a building block for the synthesis of various biologically active compounds, such as antibiotics, anti-inflammatory agents, and antifungal agents. It could also be used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines and pyrimidines. Furthermore, it could be studied for its potential applications in the fields of drug delivery, gene expression, and enzyme inhibition. Additionally, it could be used to develop new methods for the synthesis of biologically active compounds and to explore the mechanism of action of various drugs.
属性
IUPAC Name |
2-(methylsulfanylmethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOYFGGZHVMPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Methylsulfanyl)methyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]-](/img/structure/B3133016.png)





![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B3133064.png)

![2-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B3133104.png)




